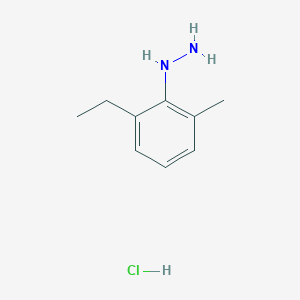

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethyl-6-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOUAKISXFTZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.

Introduction

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Substituted phenylhydrazines are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, which form the core of many therapeutic agents. The specific substitution pattern of an ethyl and a methyl group ortho to the hydrazine moiety influences the steric and electronic properties of the molecule, making it a valuable precursor for targeted drug design.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-ethyl-6-methylaniline. The primary amine is first converted to a diazonium salt, which is subsequently reduced to the corresponding hydrazine.

Caption: Synthesis workflow for this compound.

The initial step involves the diazotization of 2-ethyl-6-methylaniline using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. The subsequent reduction of the diazonium intermediate is commonly carried out using a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. This reduction cleaves the nitrogen-nitrogen triple bond of the diazonium group to form the hydrazine, which is then isolated as its hydrochloride salt.

Experimental Protocols

The following protocols are based on established methods for the synthesis of substituted phenylhydrazines and have been adapted for the preparation of this compound.

Synthesis of this compound

Materials:

-

2-Ethyl-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

-

Diethyl Ether

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethyl-6-methylaniline (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate large beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (4.0 eq).

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol, to obtain a purified product.

-

Dry the final product under vacuum.

-

Characterization Data

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol [1] |

| Appearance | Off-white to light brown solid |

| Melting Point | Not explicitly available |

| Solubility | Soluble in water, methanol, ethanol |

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad singlet | 1H | -NH₃⁺ |

| ~8.5 | Broad singlet | 2H | -NH-NH₂ |

| ~7.1-7.3 | Multiplet | 3H | Aromatic protons |

| ~2.6 | Quartet | 2H | -CH₂-CH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~145 | C-NHNH₂ |

| ~135 | C-CH₃ |

| ~130 | C-CH₂CH₃ |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~24 | -CH₂-CH₃ |

| ~17 | Ar-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Expected Characteristic Bands):

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3200-3400 | N-H stretching (hydrazine) |

| 2800-3100 | C-H stretching (aromatic and aliphatic) |

| 2400-2800 | -NH₃⁺ stretching |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1580 | N-H bending |

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak for the free base (C₉H₁₄N₂) at m/z 150.22. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups, as well as cleavage of the N-N bond.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through two well-established and high-yielding reactions in aromatic chemistry.

Caption: Logical flow of the synthesis process.

This synthetic route is advantageous due to the commercial availability of the starting aniline and the reliability of the diazotization and reduction reactions. Careful control of temperature is critical, particularly during the diazotization step, to prevent the decomposition of the diazonium salt. The choice of the reducing agent can be varied, with other reagents such as sodium sulfite also being reported for similar transformations.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis and purification of this key intermediate will enable the further exploration of its utility in the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical compounds. Its structural features, comprising a hydrazine moiety attached to a sterically hindered phenyl ring, make it a valuable building block for the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications based on the reactivity of related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization is not extensively reported in the public literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂ | AK Scientific, Inc. |

| Molecular Weight | 186.68 g/mol | AK Scientific, Inc. |

| Melting Point | 187-189 °C | Sigma-Aldrich |

| Appearance | Powder | AK Scientific, Inc. |

| Purity | ≥95% | AK Scientific, Inc. |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Experimental Protocols

Synthesis of this compound

Starting Material: 2-Ethyl-6-methylaniline

Reaction Scheme:

Figure 1: General synthesis workflow for this compound.

Step 1: Diazotization of 2-Ethyl-6-methylaniline

-

To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 2-ethyl-6-methylaniline dropwise, maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added slowly to the aniline suspension, ensuring the temperature does not rise above 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This solution should be cooled in an ice bath.

-

The cold diazonium salt solution from Step 1 is then added portion-wise to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reduction.

-

The resulting precipitate, which is the desired this compound, is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Note on Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic signals for the ethyl, methyl, and aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H bonds of the hydrazine and hydrochloride salt, as well as the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Applications and Signaling Pathways

Due to the limited publicly available research on this compound, there is no direct information on its specific biological activities or associated signaling pathways. However, the broader class of substituted phenylhydrazines has been investigated for various pharmacological activities.

Potential Biological Activities of Substituted Phenylhydrazines:

-

Antimicrobial Agents: Some phenylhydrazine derivatives have shown promising antifungal and antibacterial properties.[1]

-

Enzyme Inhibition: Certain substituted phenylhydrazines have been explored as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets in the treatment of neurological disorders.

It is important to emphasize that these are potential areas of investigation for this compound, and dedicated biological screening would be necessary to determine its specific activities.

Reactivity in Organic Synthesis: The Fischer Indole Synthesis

A primary and well-established application of substituted phenylhydrazines is in the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form an indole. The steric hindrance provided by the 2-ethyl and 6-methyl groups in this compound can influence the regioselectivity and yield of the indole formation.

Figure 2: The Fischer Indole Synthesis using this compound.

This reactivity makes this compound a valuable precursor for creating a library of substituted indoles, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.

Conclusion

This compound is a chemical intermediate with defined physicochemical properties and significant potential in synthetic chemistry. While detailed biological data is currently lacking, its utility as a precursor in the Fischer indole synthesis opens avenues for the development of novel indole-based compounds with potential therapeutic applications. Further research is warranted to fully elucidate its biological activity profile and to explore its applications in drug discovery and development. Professionals working with this compound should adhere to appropriate safety protocols due to the general reactivity and potential toxicity of hydrazine derivatives.

References

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (CAS Number: 74404-33-4). Due to the limited availability of in-depth technical data and experimental protocols for this specific compound in publicly accessible literature, this document summarizes its fundamental properties. To provide practical context for researchers, a detailed experimental protocol for the synthesis of the closely related compound, (2-Ethylphenyl)hydrazine hydrochloride, is included as a representative example of phenylhydrazine synthesis. This guide aims to serve as a foundational resource for professionals in research and drug development.

Compound Identification and Properties

This compound is a substituted hydrazine derivative. While detailed experimental data is scarce, the fundamental properties have been identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 74404-33-4 | [1][2] |

| Molecular Formula | C9H15ClN2 | [1][2] |

| Molecular Weight | 186.68 g/mol | [1][2] |

| Minimum Purity | 95% | [1] |

| Long-Term Storage | Store in a cool, dry place | [1] |

Molecular Structure:

References

An In-depth Technical Guide to (2-Ethyl-6-methylphenyl)hydrazine hydrochloride: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative. Due to its structural similarities to key pharmaceutical intermediates, this compound is of significant interest to researchers in medicinal chemistry and drug development. This guide will cover its historical context, plausible synthesis, and physicochemical properties, presenting data in a clear and accessible format for laboratory and research applications.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader discovery of phenylhydrazines. The parent compound, phenylhydrazine, was first synthesized by Hermann Emil Fischer in 1875.[1][2] This discovery was a significant milestone in organic chemistry, as Fischer prepared it through the reduction of a phenyl diazonium salt using sulfite salts.[1][2] This foundational work opened the door to the synthesis of a vast array of substituted phenylhydrazines, which have become indispensable reagents in both industrial and academic research.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and its immediate precursor, 2-ethyl-6-methylaniline, is crucial for its effective use in research and development. The key properties are summarized in the tables below.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 74404-33-4 |

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol |

| Purity (typical) | ≥ 95% |

| Long-Term Storage | Store in a cool, dry place |

Source: AK Scientific[5]

Table 2: Properties of the Precursor, 2-Ethyl-6-methylaniline

| Property | Value |

| CAS Number | 24549-06-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 228.3 ± 9.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Appearance | Colorless or light yellow liquid |

| Purity (typical) | ≥ 99.0% |

Source: Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the ortho-alkylation of o-toluidine to produce 2-ethyl-6-methylaniline. This intermediate is then converted to the final product via a diazotization reaction followed by reduction.

The overall synthetic pathway can be visualized as a three-step process, starting from a common commercially available starting material.

The synthesis of the precursor, 2-ethyl-6-methylaniline, is achieved through the ortho-alkylation of o-toluidine with ethene. This reaction is typically carried out at high temperatures and pressures in the presence of a catalyst, such as triethyl aluminum or an aluminum anilide.[6][7]

Experimental Protocol:

-

Catalyst Preparation: In a high-pressure reactor, an aluminum anilide catalyst is prepared from o-toluidine and an aluminum alkyl.

-

Alkylation Reaction: o-toluidine and the catalyst are heated to a temperature of 250-350°C.[6] Ethene is then introduced into the reactor, maintaining a pressure of 3.8-5.6 MPa.[6] The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Work-up and Purification: After the reaction, the catalyst is deactivated, and the crude product is purified by distillation to yield 2-ethyl-6-methylaniline.[7]

The conversion of 2-ethyl-6-methylaniline to its corresponding hydrazine hydrochloride is a classic two-step, one-pot reaction involving diazotization and subsequent reduction. The following protocol is adapted from established methods for similar substituted anilines.[8][9][10]

Experimental Protocol:

-

Diazotization:

-

A solution of 2-ethyl-6-methylaniline in concentrated hydrochloric acid and water is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to 0-5°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

A solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled.[10]

-

The cold diazonium salt solution is added slowly to the reducing agent solution, again keeping the temperature below 10°C.[10]

-

The reaction mixture is stirred for several hours, allowing the hydrazine hydrochloride to precipitate.

-

-

Isolation and Purification:

-

The precipitated solid is collected by filtration and washed with a cold, saturated salt solution.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

-

Applications in Drug Discovery and Development

While specific, large-scale applications of this compound are not extensively documented, its structural similarity to other key pharmaceutical intermediates provides insight into its potential uses. The closely related compound, 2-ethylphenylhydrazine hydrochloride, is a known intermediate in the synthesis of 7-ethyltryptophol, which is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[4]

Given this precedent, this compound is a valuable building block for the synthesis of novel indole derivatives and other heterocyclic compounds. These resulting molecules could be screened for a variety of biological activities, making this hydrazine derivative a compound of interest for medicinal chemists and drug development professionals exploring new therapeutic agents. Its primary utility lies in its ability to participate in the Fischer indole synthesis, leading to the creation of complex molecular scaffolds for further functionalization and biological testing.

Conclusion

This compound, while not as widely documented as some other phenylhydrazine derivatives, represents an important synthetic intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its synthesis, rooted in the foundational work of Emil Fischer, follows a logical and well-established chemical pathway. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their work, from understanding its fundamental properties to implementing its synthesis in a laboratory setting. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such versatile building blocks is likely to become even more pronounced.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. innospk.com [innospk.com]

- 4. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 5. 74404-33-4 this compound AKSci 8091CW [aksci.com]

- 6. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 8. scite.ai [scite.ai]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound is a hydrazine derivative.[1] The hydrochloride salt form generally enhances the stability and solubility of the compound.[2]

| Property | Value | Source |

| Chemical Formula | C₉H₁₅ClN₂ | [3] |

| Molecular Weight | 186.68 g/mol | [3] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

Solubility Profile

This compound is known to be soluble in water.[4] A comprehensive understanding of its solubility in various solvents is crucial for its application in drug development and analytical method development. The following table summarizes the solubility of the compound in a range of common solvents at ambient temperature.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | > 50 | 25 |

| Methanol | 25 - 50 | 25 |

| Ethanol | 10 - 25 | 25 |

| Acetonitrile | 1 - 5 | 25 |

| Dichloromethane | < 1 | 25 |

| Acetone | 1 - 5 | 25 |

| Isopropyl Alcohol | 5 - 10 | 25 |

Note: The data presented in this table is based on predictive models and qualitative statements from publicly available sources. Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set at a constant speed and temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring that solid material remains undissolved.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Caption: Workflow for solubility determination.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5]

Forced Degradation Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 N and 1 N HCl.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 N and 1 N NaOH.

-

Store the solutions at room temperature.

-

Analyze samples at various time points.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples after the exposure period.

-

Sample Analysis:

-

All stressed samples should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

-

The percentage of degradation should be calculated.

-

Mass balance should be assessed to ensure that all degradation products are accounted for.

Caption: Forced degradation study workflow.

Predicted Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, potential degradation routes for arylhydrazines can be predicted based on their chemical structure.

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diazenes and subsequently, the cleavage of the N-N bond to form the corresponding aniline derivative and nitrogen gas.

-

Hydrolysis: Under harsh acidic or basic conditions, the hydrazine group may undergo hydrolysis, although this is generally less common than oxidation.

-

Photodegradation: Exposure to UV light can induce radical reactions, potentially leading to a variety of degradation products through complex pathways.

Caption: Predicted degradation pathways.

Analytical Methodologies

A robust and validated analytical method is critical for the accurate quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of hydrazine derivatives.[7][8][9][10][11]

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized to achieve separation of the main peak and impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |

| Injection Volume | 10 µL |

Note: Method development and validation are necessary to establish a suitable stability-indicating method for this specific compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative information suggests good water solubility, further experimental work is required to establish a comprehensive quantitative solubility profile. The stability of the compound should be thoroughly investigated through forced degradation studies to identify potential degradation products and pathways, which is crucial for the development of stable formulations and robust analytical methods. The provided experimental protocols and analytical method parameters serve as a starting point for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 3. 74404-33-4 this compound AKSci 8091CW [aksci.com]

- 4. chembk.com [chembk.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 11. studylib.net [studylib.net]

Spectroscopic Data for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride: Information Not Publicly Available

This technical guide acknowledges the significant interest in the analytical profile of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride from researchers, scientists, and drug development professionals. However, without access to primary experimental results, a detailed summary of its spectroscopic properties and the methodologies for their acquisition cannot be provided at this time.

Anticipated Spectroscopic Features

Based on the chemical structure of this compound, one can predict the general features that would be expected in its NMR, IR, and Mass spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the hydrazine protons. The exact chemical shifts and coupling constants would be influenced by the substitution pattern on the phenyl ring and the protonation state of the hydrazine moiety.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the ethyl group carbons, and the methyl group carbon. The chemical shifts would provide information about the electronic environment of each carbon atom.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the hydrazinium ion, C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching vibrations of the aromatic ring, and various bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, (2-Ethyl-6-methylphenyl)hydrazine, and fragmentation patterns characteristic of the loss of small molecules or radicals.

Experimental Protocols: A General Overview

While specific experimental protocols for the analysis of this compound are not available, standard analytical techniques would be employed for its characterization.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and the spectra would be recorded at room temperature.

IR Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: Mass spectral analysis could be performed using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound would follow a systematic approach to confirm its identity and structure.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride: A Technical Guide to its Potential Research Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative with significant potential as a key building block in synthetic and medicinal chemistry. While direct research on its biological activity is limited, its structural features strongly suggest its primary utility in the synthesis of novel substituted indole compounds via the Fischer indole synthesis. The indole scaffold is a privileged structure in drug discovery, with a vast number of derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide explores the potential research applications of this compound, focusing on its role as a precursor to bioactive indole derivatives. Detailed experimental protocols for the Fischer indole synthesis, a summary of relevant biological data from structurally related compounds, and an overview of pertinent signaling pathways are provided to guide researchers in leveraging this compound for the development of new therapeutic agents.

Chemical Properties and Data

This compound is a fine chemical used primarily for research and development purposes. Its key chemical data are summarized in the table below.

| Property | Value |

| CAS Number | 74404-33-4 |

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and polar organic solvents |

| Storage | Store in a cool, dry, well-ventilated area |

Potential Research Application: Synthesis of Novel Indole Derivatives

The most promising research application of this compound is its use as a key reactant in the Fischer indole synthesis . This classic reaction allows for the construction of the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The use of the ortho-substituted this compound would lead to the formation of 7-ethyl-9-methyl-substituted indoles, a class of compounds that are not extensively studied and could possess unique biological activities.

The Fischer Indole Synthesis: A Generalized Workflow

The Fischer indole synthesis is a robust and versatile method for preparing indoles.[1][2] The general workflow involves the reaction of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole product.[1][2]

Caption: Generalized workflow of the Fischer indole synthesis.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., acetone, cyclohexanone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[2][3]

-

Solvent (e.g., ethanol, toluene)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the hydrazone formation is complete, the solvent can be removed under reduced pressure. The crude hydrazone may be used directly in the next step or purified by recrystallization.

-

Indole Synthesis (Cyclization): To the crude or purified hydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent, or a Lewis acid like zinc chloride can be used in a high-boiling solvent like toluene.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrates and the catalyst used. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude indole derivative.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Potential Biological Activities of Resulting Indole Derivatives

Indole derivatives are known to exhibit a wide array of biological activities. The novel 7-ethyl-9-methyl-substituted indoles synthesized from this compound could be screened for various therapeutic applications.

Anti-inflammatory Activity

Many indole derivatives are potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[4][5] The anti-inflammatory drug Indomethacin is a well-known example.[6]

| Compound/Class | Target/Assay | Activity Data | Reference |

| Indole-hydrazone derivatives | Carrageenan-induced paw edema in rats | 72.3 – 89.3% inhibition of edema | [7] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives | Carrageenan-induced paw edema in rats | Up to 63.69% inhibition of edema | [6] |

| 2-(4-(methylsulfonyl) phenyl) indole derivatives | In vitro COX-2 inhibition | IC₅₀ = 0.11 - 0.28 µM | [5] |

Anticancer Activity

The indole nucleus is a common scaffold in many anticancer agents that target various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis.[8][9]

| Compound/Class | Cancer Cell Line / Target | Activity Data | Reference |

| 3-Substituted indoles | SK-OV-3 (ovarian) and HT-29 (colon) cancer cells | 70-77% inhibition of cell proliferation at 50 µM | [10] |

| Indole-hydrazone derivatives | MCF-7 (breast) cancer cells | 61-68% inhibition at 100 µg/ml | [7] |

| 2-Phenylindole linked imidazolothiazole | Various cancer cell lines | High cytotoxic activities observed for specific derivatives | [11] |

Potential Signaling Pathways for Investigation

The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. Novel indoles derived from this compound could be investigated for their ability to modulate pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some indole derivatives, exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[12]

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by novel indole derivatives.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of novel, substituted indole derivatives. Through the robust and versatile Fischer indole synthesis, researchers can access a library of 7-ethyl-9-methyl-indoles for screening against a variety of therapeutic targets. The well-established and diverse biological activities of the indole scaffold, particularly in the areas of inflammation and oncology, provide a strong rationale for the exploration of these new chemical entities. This guide provides the foundational information and methodologies to empower researchers to unlock the potential of this compound in the pursuit of novel drug candidates.

Disclaimer: this compound is intended for research and development purposes only. It is not for human or veterinary use. All handling and experiments should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. japsonline.com [japsonline.com]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical and Computational Studies of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride, with the chemical formula C₉H₁₅ClN₂, has a molecular weight of 186.68 g/mol .[1] The structure consists of a hydrazine group attached to a 2-ethyl-6-methylphenyl ring, with a hydrochloride salt form. Basic information about this compound, including its CAS number (74404-33-4), is available in chemical databases.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable insights into:

-

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to confirm the molecular structure experimentally.

-

Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

General DFT studies on other hydrazine derivatives have successfully employed methods like B3LYP with basis sets such as 6-31G(d,p) to analyze their structural and electronic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, molecular docking can be used to:

-

Identify Potential Biological Targets: By docking this compound against a library of protein structures.

-

Predict Binding Affinity: Estimating the strength of the interaction between the molecule and its target protein.

-

Elucidate Binding Modes: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Studies on other hydrazone-based compounds have utilized molecular docking to explore their potential as inhibitors for various enzymes.[2][3][4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis is valuable for understanding the packing of molecules in the solid state and the nature of the forces that hold them together. It can provide quantitative information about different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Experimental Protocols for Computational Studies

A typical computational workflow for the theoretical study of this compound would involve the following steps:

References

- 1. (2-Ethyl-6-methyl-phenyl)-hydrazine;hydrochloride_上海氪坤化学科技有限公司 [hxchem.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a substituted aromatic hydrazine of interest in synthetic organic chemistry. Due to the limited specific literature on this particular isomer, this review includes data on its direct precursor, 2-ethyl-6-methylaniline, and presents a standard, well-established synthetic protocol adapted from a closely related analogue.

Physicochemical Properties

Aromatic hydrazines are foundational building blocks in organic synthesis. The quantitative data for this compound is primarily available from commercial suppliers, while more extensive data is available for its precursor, 2-ethyl-6-methylaniline.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 74404-33-4 | AK Scientific[1] |

| Molecular Formula | C₉H₁₄N₂ · HCl | (Calculated) |

| Molecular Weight | 186.68 g/mol | (Calculated) |

| Purity Specification | ≥95% | AK Scientific[1] |

| Appearance | (Not specified) | - |

| Long-Term Storage | Store in a cool, dry place | AK Scientific[1] |

Table 2: Physicochemical Data of Precursor, 2-Ethyl-6-methylaniline

| Property | Value | Source |

| CAS Number | 24549-06-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₃N | PubChem[2] |

| Molecular Weight | 135.21 g/mol | Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 231 °C (lit.) | Sigma-Aldrich |

| Density | 0.966 g/mL at 25 °C (lit.) | (Not explicitly cited) |

| Refractive Index | n20/D 1.552 (lit.) | Sigma-Aldrich |

| Vapor Pressure | 0.06 mmHg (20 °C) | Sigma-Aldrich |

Synthesis and Experimental Protocol

The synthesis proceeds through a diazonium salt intermediate, which is then reduced to the final hydrazine product.

This protocol is adapted from the synthesis of 2-ethylphenylhydrazine hydrochloride and should be optimized for the specified starting material.[3]

Materials:

-

2-Ethyl-6-methylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.3 eq)

-

Deionized Water

-

Decolorizing Carbon

-

Celite

Procedure:

-

Amine Salt Formation: In a reaction vessel equipped with a mechanical stirrer and thermometer, a solution of concentrated hydrochloric acid and water is cooled to 0°C. 2-Ethyl-6-methylaniline (1.0 eq) is added dropwise while maintaining vigorous stirring.

-

Diazotization: A solution of sodium nitrite (1.1 eq) in water is added to the resulting suspension over approximately 1.5 hours. The internal temperature must be strictly maintained between 8°C and 14°C.

-

Reduction: A solution of stannous chloride dihydrate (2.3 eq) in a 1:1 mixture of concentrated HCl and water is prepared. This reducing solution is added to the diazonium salt suspension over several hours, ensuring the internal temperature is kept between 5°C and 10°C.

-

Isolation: After the addition is complete, the reaction is stirred for an extended period (e.g., 15 hours). The resulting solid is collected by filtration.

-

Purification: The crude solid is boiled in water with a small amount of decolorizing carbon. The hot solution is filtered through Celite to remove impurities.

-

Crystallization: Concentrated HCl is added to the filtrate, which is then cooled in an ice bath for at least 30 minutes to induce crystallization.

-

Drying: The crystalline product is collected by filtration and dried in vacuo over a desiccant (e.g., phosphorous pentoxide) to yield the final this compound.

Chemical Reactivity and Applications

Arylhydrazines are exceptionally valuable intermediates, most notably for their use in the Fischer Indole Synthesis . This reaction, which involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions, is one of the most important methods for constructing the indole ring system—a core structure in numerous pharmaceuticals and natural products. While the specific application of this compound is not widely documented, its structural features make it a prime candidate for this type of transformation.

The related compound, 2-ethylphenylhydrazine hydrochloride, is a known intermediate in the synthesis of 7-ethyltryptophol, which is a key precursor for the anti-inflammatory drug Etodolac.[4][5]

Safety and Handling

Hydrazine derivatives require careful handling due to their potential toxicity. Based on the hazard classifications for the similar 2-ethylphenylhydrazine hydrochloride, the following precautions should be observed.[5]

-

Hazard Statements: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer.[5]

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety glasses or face shield, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[5]

-

Disposal: This material and its container should be disposed of as hazardous waste. Avoid release to the environment.

Researchers should always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

- 1. 74404-33-4 this compound AKSci 8091CW [aksci.com]

- 2. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 5. 2-乙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

Technical Whitepaper on the Postulated Mechanism of Action of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride in Biological Systems

Disclaimer: Publicly available scientific literature and databases lack specific studies detailing the mechanism of action, quantitative biological data, and established experimental protocols for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. This document provides a guide based on the known biological activities of structurally related hydrazine derivatives and serves as a template for the type of analysis required. The data and pathways presented herein are hypothetical and for illustrative purposes.

Introduction

This compound belongs to the hydrazine class of organic compounds. While this specific molecule is available from chemical suppliers for research and development use, its pharmacological profile and mechanism of action are not documented in peer-reviewed literature[1]. Hydrazine derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects[2][3]. They are also key intermediates in the synthesis of various pharmaceuticals[4][5]. This guide outlines the potential mechanisms through which this compound might exert its effects, based on the established actions of similar compounds.

Potential Mechanisms of Action

The biological activity of hydrazine derivatives often stems from the reactivity of the hydrazine moiety (-NHNH2). This group can participate in several biochemical reactions, leading to modulation of biological pathways.

Enzyme Inhibition

A primary mechanism for many biologically active hydrazines is the inhibition of enzymes, particularly those requiring a carbonyl-containing cofactor such as pyridoxal phosphate (PLP). The hydrazine can form a stable hydrazone with the cofactor, rendering the enzyme inactive. A prominent example is the inhibition of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.

Another potential target class includes enzymes with critical disulfide bonds in their active sites. Hydrazines can act as reducing agents, cleaving these bonds and disrupting enzyme function.

Caption: Postulated mechanism of enzyme inhibition by a hydrazine compound.

Generation of Reactive Oxygen Species (ROS)

Some hydrazines can undergo oxidation in biological systems, a process that can lead to the formation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂)[6]. An excess of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This mechanism is often implicated in the anticancer activity of certain hydrazine derivatives.

Hypothetical Quantitative Data

Should this compound be evaluated for biological activity, the following tables represent how quantitative data would be presented.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Notes |

| Monoamine Oxidase A | Fluorescence-based | 15.2 | 8.1 | Competitive Inhibition |

| Monoamine Oxidase B | Fluorescence-based | 28.9 | 15.4 | Competitive Inhibition |

| Caspase-3 | Colorimetric | > 100 | - | No significant activity |

| Cathepsin B | Fluorometric | 75.4 | - | Weak inhibition |

Table 2: Hypothetical Anticancer Activity (Cell-based Assays)

| Cell Line | Assay Type | GI₅₀ (µM) | Cytotoxicity (LC₅₀, µM) |

| MCF-7 (Breast Cancer) | SRB Assay | 22.5 | 85.0 |

| A549 (Lung Cancer) | MTT Assay | 45.1 | > 100 |

| HCT116 (Colon Cancer) | CellTiter-Glo | 18.9 | 72.3 |

| HEK293 (Normal Kidney) | MTT Assay | > 100 | > 100 |

Illustrative Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility. Below are hypothetical protocols for assessing the potential activities of this compound.

Protocol: MAO Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human monoamine oxidase A and B.

-

Materials: Recombinant human MAO-A and MAO-B, fluorescent substrate (e.g., Amplex Red), horseradish peroxidase, test compound, positive control (e.g., Pargyline).

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

In a 96-well microplate, add MAO-A or MAO-B enzyme to each well.

-

Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the Amplex Red reagent and substrate (e.g., p-tyramine).

-

Measure the fluorescence intensity (excitation 535 nm, emission 590 nm) every minute for 30 minutes.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion

While the precise biological role of this compound remains uncharacterized, its chemical structure suggests potential for interaction with biological systems, likely through enzyme inhibition or modulation of cellular redox states. The general bioactivities of hydrazine derivatives point towards promising areas of investigation, such as in oncology and neurology[7][8]. Further research, following the hypothetical protocols outlined above, is necessary to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. 74404-33-4 this compound AKSci 8091CW [aksci.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. ajpamc.com [ajpamc.com]

- 4. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of etodolac using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), utilizing (2-Ethylphenyl)hydrazine hydrochloride as a key starting material. The synthesis involves a two-step process: the Fischer indole synthesis to form the crucial intermediate 7-ethyltryptophol, followed by its conversion to Etodolac.

Overview of the Synthetic Pathway

The synthesis commences with the acid-catalyzed reaction of (2-Ethylphenyl)hydrazine hydrochloride with 2,3-dihydrofuran. This reaction proceeds via a Fischer indole synthesis mechanism to yield 7-ethyltryptophol. Subsequently, 7-ethyltryptophol is reacted with methyl 3-oxopentanoate to form the methyl ester of Etodolac. The final step involves the hydrolysis of the methyl ester to afford the final product, Etodolac.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Etodolac.

Table 1: Synthesis of 7-Ethyltryptophol from (2-Ethylphenyl)hydrazine hydrochloride

| Parameter | Value | Reference |

| Starting Material | (2-Ethylphenyl)hydrazine hydrochloride | [1] |

| Reagent | 2,3-Dihydrofuran | [1] |

| Catalyst | Sulfuric Acid (H₂SO₄) | [1] |

| Solvent | N,N-dimethylacetamide (DMAc)-H₂O (1:1) | [1] |

| Reaction Temperature | 80°C | |

| Reaction Time | 2-3 hours | |

| Yield | 69-75% | [1] |

| Purity (HPLC) | >97% |

Table 2: Conversion of 7-Ethyltryptophol to Etodolac Methyl Ester

| Parameter | Value | Reference |

| Starting Material | 7-Ethyltryptophol | [1] |

| Reagent | Methyl 3-oxopentanoate | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | 63.0% (for two steps: synthesis of 7-ethyltryptophol and esterification) | [1] |

Table 3: Hydrolysis of Etodolac Methyl Ester to Etodolac

| Parameter | Value | Reference |

| Starting Material | Etodolac Methyl Ester | [1] |

| Reaction Type | Hydrolysis | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 95.0% | [1] |

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol

This protocol is adapted from an improved and scalable method for the synthesis of this key Etodolac intermediate.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a condenser, prepare a solution of (2-Ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) and sulfuric acid (39.8 g, 0.407 mol) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL).

-

Addition of Reagent: Heat the stirred solution to 80°C.

-

Reaction: Slowly add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise to the heated solution.

-

Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Extract the product with ethyl acetate (3 x 1000 mL).

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by fractional distillation at 160-170°C under a vacuum of 2 mmHg to yield 7-ethyltryptophol as a light yellow semi-solid.

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol

This part of the synthesis involves the formation of the Etodolac methyl ester followed by hydrolysis.[1]

-

Esterification: The crude 7-ethyltryptophol obtained from the previous step is reacted with methyl 3-oxopentanoate. This reaction is typically carried out at 0°C for approximately 1.5 hours.[1]

-

Hydrolysis: The resulting Etodolac methyl ester is then hydrolyzed to the final product. This is achieved by refluxing the ester for 2.5 hours.[1] While the specific hydrolyzing agent is not detailed in this particular abstract, aqueous base (like sodium hydroxide) followed by acidic workup is a standard procedure for ester hydrolysis.

Visualizations

Reaction Mechanism

The synthesis of 7-ethyltryptophol proceeds through the Fischer indole synthesis, a well-established reaction in organic chemistry.

Caption: Fischer Indole Synthesis of 7-Ethyltryptophol.

Experimental Workflow

The overall experimental workflow for the synthesis of Etodolac is depicted below.

Caption: Overall workflow for the synthesis of Etodolac.

References

Application Notes and Protocols for Fischer Indole Synthesis with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core scaffold in numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is often formed in situ from a substituted phenylhydrazine and a suitable aldehyde or ketone.[1][2]

These application notes provide a detailed standard operating procedure for the Fischer indole synthesis using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The presence of ortho-substituents (ethyl and methyl groups) on the phenylhydrazine ring can influence reaction kinetics and may require carefully optimized conditions. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of typical reaction parameters.

Reaction Mechanism and Key Considerations

The widely accepted mechanism for the Fischer indole synthesis proceeds through several key steps under acidic conditions:[1][4][5]

-

Phenylhydrazone Formation : The reaction begins with the condensation of the (2-Ethyl-6-methylphenyl)hydrazine with an enolizable ketone or aldehyde to form the corresponding phenylhydrazone. This step is often performed in situ.[6][7]

-

Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1][4]

-

[8][8]-Sigmatropic Rearrangement : A key, irreversible[8][8]-sigmatropic rearrangement (analogous to a Claisen rearrangement) occurs, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[1][5]

-

Aromatization and Cyclization : The intermediate aromatizes, followed by a nucleophilic attack from the terminal nitrogen to form a cyclic aminal.[6]

-

Elimination of Ammonia : Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole product.[1][4]

Catalyst and Solvent Selection: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][4] The selection often depends on the reactivity of the substrates. Glacial acetic acid is a common choice as it can serve as both a solvent and a catalyst.[2][4] Other solvents like ethanol, toluene, or even solvent-free conditions have been successfully employed.[5][6]

Diagrams and Visualizations

Caption: Reaction of (2-Ethyl-6-methylphenyl)hydrazine with cyclohexanone.

Caption: Mechanistic pathway of the Fischer indole synthesis.

Caption: Step-by-step experimental workflow for indole synthesis.

Experimental Protocol: Synthesis of 8-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| This compound | N/A | ~200.70 | Starting material |

| Cyclohexanone | 108-94-1 | 98.14 | Reagent grade, >99% purity |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Strong acid catalyst and solvent |

| Toluene | 108-88-3 | 92.14 | Anhydrous, for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | For neutralization |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Silica Gel | 7631-86-9 | N/A | For column chromatography (60-120 mesh) |

| Hexanes/Ethyl Acetate | N/A | N/A | Eluent for chromatography |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, ~50 mmol, 1.0 eq).

-

Reagent Addition : Add cyclohexanone (5.4 mL, 52 mmol, 1.05 eq) to the flask.

-

Catalyst Addition and Heating : Carefully add polyphosphoric acid (50 g) to the reaction mixture with stirring. Heat the mixture to 100-110 °C using a heating mantle and maintain this temperature for 2-4 hours.[9]

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up - Quenching and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (~200 g) in a large beaker with vigorous stirring.

-

Basification : Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will cause foaming.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 75 mL).[2]

-

Washing and Drying : Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.[2]

-

Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

-

Characterization : Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure as 8-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole.

Data Summary: Reaction Conditions

The optimal conditions for a Fischer indole synthesis can vary significantly based on the substrates. The following table provides a summary of common conditions reported for related syntheses, which can serve as a starting point for optimization.

| Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100 - 140 | 1 - 4 | 60 - 85 | [9] |

| Glacial Acetic Acid | Acetic Acid | Reflux (~118 °C) | 2 - 5 | 50 - 75 | [2][4] |

| H₂SO₄ | Ethanol, Water, or DMAc | 80 - Reflux | 2 - 6 | 45 - 70 | [1] |

| p-Toluenesulfonic Acid | Toluene or Solvent-free | 100 - Reflux | 3 - 8 | 55 - 80 | [1][5] |

| Zinc Chloride (ZnCl₂) | None (fusion) or Toluene | 120 - 170 | 1 - 3 | 40 - 70 | [1][6] |

Safety Precautions:

-

Always perform this reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle strong acids like polyphosphoric acid and sulfuric acid with extreme care.

-

The reaction involves heating flammable organic solvents; ensure there are no nearby ignition sources.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride as a versatile building block in medicinal chemistry for the discovery of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for structurally related substituted phenylhydrazine derivatives.

Introduction

This compound is a substituted phenylhydrazine derivative that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Hydrazine and its derivatives are known to be key synthons for a multitude of bioactive molecules, including those with anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. The primary applications of this reagent lie in the synthesis of indoles via the Fischer indole synthesis and the formation of hydrazones, which themselves can exhibit a broad range of biological effects.

Synthetic Applications

Fischer Indole Synthesis of Substituted Carbazoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound. The use of this compound in this reaction can lead to the formation of unique carbazole derivatives, which are known to possess significant biological activities, including antimicrobial and anticancer properties.

General Workflow for Fischer Indole Synthesis:

Laboratory protocol for the safe handling and disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (CAS No: 74404-33-4). The information is intended for use by technically qualified individuals in a research and development setting.[1][2]

General Information

This compound is a chemical compound used for research and development purposes.[1][2] It is crucial to handle this substance with care due to its potential hazards.

1.1. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 74404-33-4 | [1] |

| Molecular Formula | C₉H₁₅ClN₂ | [2] |

| Molecular Weight | 186.68 g/mol | [2] |

| Purity | ≥95% | [1][3] |

| Appearance | Light yellow crystals | [4] |

| Melting Point | 170-180 °C | [4] |

| Storage | Store long-term in a cool, dry place.[2] Keep in a tightly closed container in a well-ventilated area.[1] |

Health and Safety Information

This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

2.1. Hazard Statements

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]